

An In-depth Technical Guide to SPA107: Elucidating Structural Analysis and Chemical Properties

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Compound of Interest

Compound Name: SPA107

Cat. No.: B15608873

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A Note on Identification: Publicly available scientific literature and chemical databases do not contain information on a specific molecule or compound designated as "**SPA107**." The provided query may refer to an internal compound code, a novel molecule not yet in the public domain, or a potential typographical error.

However, based on the context of structural analysis, chemical properties, and signaling pathways relevant to researchers, scientists, and drug development professionals, it is plausible that "**SPA107**" is a reference to the Retinoblastoma-like protein 1 (RBL1), also known as p107. This protein is a critical modulator of the cell cycle and is a subject of interest in cancer research. The following guide is based on the available information for RBL1/p107.

If "**SPA107**" refers to a different entity, please provide a more specific identifier to receive a tailored technical guide.

RBL1/p107: A Key Modulator of Cellular Signaling

The Retinoblastoma (RB) protein family, which includes RB1/p105, RBL1/p107, and RBL2/p130, plays a crucial role in regulating the cell cycle.[1] Dysregulation of these proteins has been linked to the initiation and progression of tumors.[1] The activity of RB proteins is controlled by various pathways, including oncogenic signaling.[1]

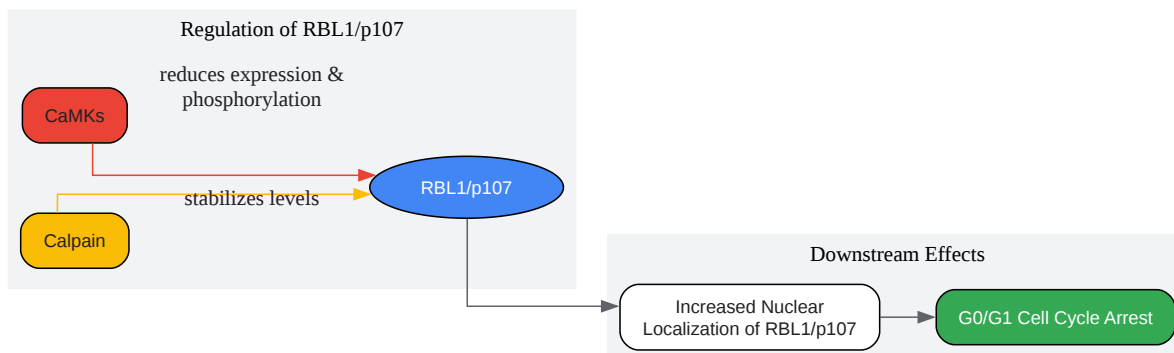
Signaling Pathways Involving RBL1/p107

Recent studies have revealed that the expression levels of RBL1/p107 are modulated by multiple signaling pathways, particularly those dependent on calcium (Ca^{2+}).^{[1][2]} While initially investigated for its connection to the AKT signaling pathway, it was found that RBL1/p107 levels are only minimally affected by this pathway.^{[1][2]}

Instead, the regulation of RBL1/p107 is intricately linked to Ca^{2+} -dependent signaling. Key pathways and their effects include:

- Calcium/Calmodulin-Dependent Kinases (CaMKs): Inhibition of CaMKs leads to a significant reduction in the expression and phosphorylation of RBL1/p107.^{[1][2]} This, in turn, promotes the nuclear localization of RBL1/p107 and results in a G0/G1 cell cycle arrest.^{[1][2]}
- Calpain: The Ca^{2+} -dependent endopeptidase, calpain, also plays a role in regulating RBL1/p107.^{[1][2]} Targeting calpain has been shown to stabilize the levels of RBL1/p107 and can counteract the reduction in RBL1/p107 levels observed with CaMKs inhibition.^{[1][2]}

This complex regulatory network highlights a significant difference in the modulation of RBL1/p107 compared to its close family member, RBL2/p130, which is a direct target of AKT.^{[1][2]} The inhibition of calpain stabilizes RBL1/p107 protein levels, a process not affected by proteasomal or lysosomal inhibitors.^[2] The dephosphorylation and nuclear accumulation of RBL1/p107, prompted by either calpain or CaMK inhibition, may enhance the localization of transcriptional repressors at the promoters of genes that control cell cycle progression, thereby contributing to cell cycle arrest.^[2]



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RBL1/p107 Signaling Pathway

Quantitative Data

Due to the absence of a specific molecule "**SPA107**" in public databases, a summary of quantitative data is not available. Should "**SPA107**" refer to RBL1/p107, quantitative data would be context-dependent on the specific experiments (e.g., expression levels in different cell lines, binding affinities, etc.) and would require a more targeted literature search.

Experimental Protocols

Detailed experimental protocols for a compound designated "**SPA107**" cannot be provided. However, for studying proteins like RBL1/p107, a variety of assays are commonly employed. One such relevant technology is the Scintillation Proximity Assay (SPA).

Scintillation Proximity Assay (SPA)

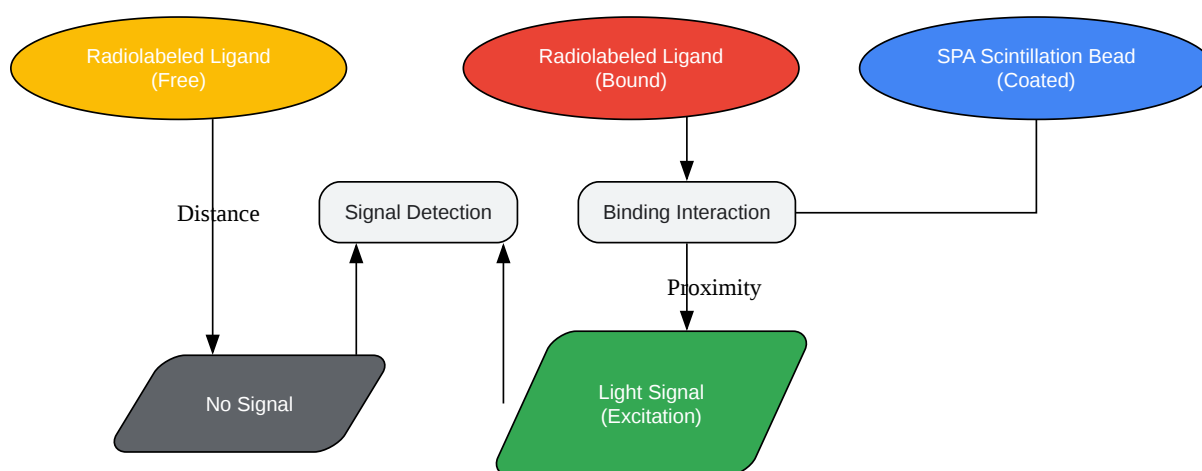
SPA is a versatile and homogeneous assay technology for the rapid and sensitive measurement of a wide range of biological processes.[3] It is particularly useful for studying enzyme targets, receptor targets, radioimmunoassays, and molecular interactions.[3] The key

advantage of SPA is that it does not require separation steps, making it amenable to automation.[3]

General Principle:

- **Bead Coating:** SPA scintillation beads are coated with a molecule that can capture a radiolabeled ligand of interest.[3]
- **Binding:** When a radiolabeled molecule binds to the bead, it comes into close enough proximity to excite the scintillant within the bead, producing light.
- **Detection:** Unbound radiolabeled molecules in the solution are too far away to cause excitation, thus no separation of bound from free ligand is necessary. The light signal is then detected by a scintillation counter or a CCD imager for SPA imaging beads.[3]

SPA reagents are available for detecting various isotopes, including ^3H , ^{125}I , ^{33}P , and ^{14}C .[3] This technology offers a more convenient and cost-effective alternative to traditional biochemical assays for applications such as receptor binding studies.[3]



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Scintillation Proximity Assay Workflow

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References

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